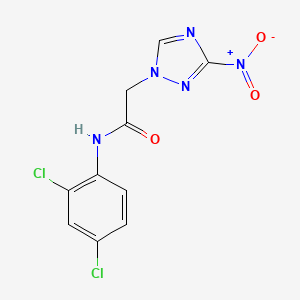
N-(2,4-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DCTA is a synthetic compound that belongs to the class of triazole derivatives. It was first synthesized in the late 1970s and has since been used in various scientific research studies. DCTA has been found to possess antifungal, antibacterial, and antitumor properties, making it a valuable compound in the field of medicinal chemistry.
作用機序
The mechanism of action of DCTA is not fully understood. However, it has been proposed that DCTA inhibits the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This leads to the disruption of the cell membrane, resulting in the death of the fungal cell. In addition, DCTA has been found to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for DNA replication. This leads to the inhibition of bacterial growth and proliferation. The antitumor activity of DCTA is thought to be due to its ability to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects:
DCTA has been found to have various biochemical and physiological effects. It has been shown to decrease the activity of certain enzymes, such as chitinase and β-glucosidase, in fungal cells. Moreover, DCTA has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. In addition, DCTA has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
実験室実験の利点と制限
DCTA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, DCTA has been found to be effective against a wide range of fungal and bacterial strains, making it a valuable tool for studying the mechanisms of antifungal and antibacterial activity. However, DCTA has some limitations as well. It has been found to be toxic to mammalian cells at high concentrations, limiting its use in in vivo studies. Moreover, the mechanism of action of DCTA is not fully understood, which limits its potential for drug development.
将来の方向性
There are several future directions for further research on DCTA. One area of research is to investigate the mechanism of action of DCTA in more detail. This will help to identify the molecular targets of DCTA and provide insights into its potential for drug development. Another area of research is to explore the use of DCTA in combination with other antifungal and antibacterial agents. This may help to enhance the efficacy of DCTA and reduce the risk of resistance development. Moreover, further studies are needed to investigate the potential of DCTA as an anticancer agent and to identify the optimal dose and administration route for its use in cancer therapy.
In conclusion, DCTA is a valuable compound that has been widely used in scientific research due to its unique properties. It possesses antifungal, antibacterial, and antitumor properties and has been found to have various biochemical and physiological effects. DCTA has several advantages for lab experiments, but it also has some limitations. Future research on DCTA should focus on investigating its mechanism of action in more detail, exploring its use in combination with other agents, and identifying its potential for cancer therapy.
合成法
The synthesis of DCTA involves the reaction of 2,4-dichlorophenylhydrazine with ethyl 3-nitroacetylacetate in the presence of a base, followed by the cyclization of the resulting intermediate with sodium ethoxide. The final product is obtained after purification by recrystallization.
科学的研究の応用
DCTA has been extensively used in scientific research due to its unique properties. It has been found to possess antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. DCTA has also been shown to exhibit antibacterial activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Moreover, DCTA has been found to possess antitumor activity against different cancer cell lines, including breast, lung, and colon cancer.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N5O3/c11-6-1-2-8(7(12)3-6)14-9(18)4-16-5-13-10(15-16)17(19)20/h1-3,5H,4H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTAHGRDBDRSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


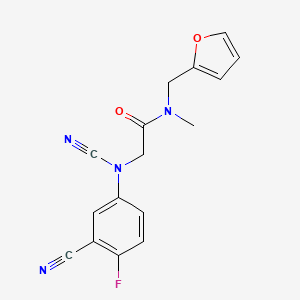
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2854011.png)
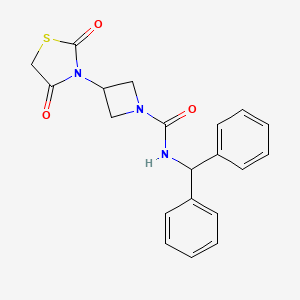
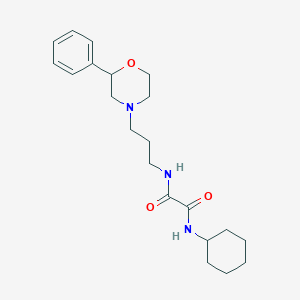
![1-(2,3-dihydroindol-1-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2854014.png)
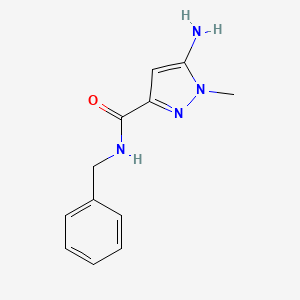
![2-{[(4-fluorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2854017.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2854018.png)
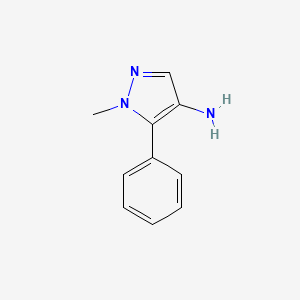
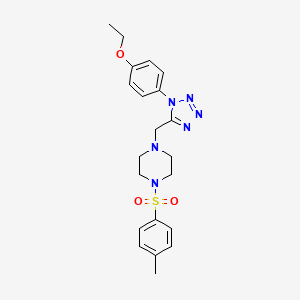

![N-[4-(difluoromethoxy)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B2854025.png)
